molecular formula C12H7Br2NO B14866926 5-(3,5-Dibromophenyl)pyridine-3-carbaldehyde

5-(3,5-Dibromophenyl)pyridine-3-carbaldehyde

Cat. No.: B14866926
M. Wt: 341.00 g/mol
InChI Key: MXOGWZVNZVEVGM-UHFFFAOYSA-N
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Description

5-(3,5-Dibromophenyl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C12H7Br2NO and a molar mass of 341.00 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 3,5-dibromophenyl group and an aldehyde functional group at the 3-position of the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination . The reaction conditions often include controlled temperatures and the use of solvents such as acetic acid or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-(3,5-Dibromophenyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(3,5-Dibromophenyl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,5-Dibromophenyl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The bromine atoms can participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 5-(3,5-Dibromophenyl)pyridine-3-carbaldehyde is unique due to the presence of both the 3,5-dibromophenyl group and the aldehyde functional group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in scientific research .

Properties

Molecular Formula

C12H7Br2NO

Molecular Weight

341.00 g/mol

IUPAC Name

5-(3,5-dibromophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H7Br2NO/c13-11-2-9(3-12(14)4-11)10-1-8(7-16)5-15-6-10/h1-7H

InChI Key

MXOGWZVNZVEVGM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C2=CN=CC(=C2)C=O

Origin of Product

United States

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